![molecular formula C26H26ClN7O3S B2495147 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-87-3](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like the subject compound often involves multi-step reactions starting from simple precursors. A versatile approach for the synthesis of cyclic dipeptides, which could be related to the synthesis of our compound, involves the stepwise construction of the piperazine-2,5-dione ring using molecular fragments from different precursor molecules (Acosta Quintero et al., 2018). Similarly, another synthesis pathway involves the regioselective C-monomethylation followed by deprotection steps to yield novel derivatives (Saito et al., 1997).
Molecular Structure Analysis
The molecular structure analysis, including vibrational frequencies and corresponding vibrational assignments, can be investigated through spectroscopic methods such as FT-IR, FT-Raman, and quantum chemical calculations. One study provided insights into the optimized molecular structure and stability analysis through NBO analysis, highlighting the importance of hyper-conjugative interaction and charge delocalization (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound can lead to various derivatives, highlighting the compound's reactivity and functional group transformations. For instance, halocyclization reactions have been utilized to produce derivatives with significant changes in molecular structure and potential bioactivity (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties, including polymorphism and solubility, can be significantly influenced by the molecular structure. Studies on organic crystal engineering have shown that crystallization conditions can produce polymorphic crystalline forms, which have implications for the physical properties and applications of the compound (Weatherhead-Kloster et al., 2005).
Applications De Recherche Scientifique
Organic Crystal Engineering
Studies on the hydrogen-bond association of certain piperazine diones, such as 1,4-piperazine-2,5-diones, have been conducted to understand their polymorphic crystalline forms and their potential in designing materials with specific physical properties. These materials exhibit different hydrogen-bonding networks, which can be useful in materials science for the development of new organic semiconductors, sensors, or drug delivery systems (Weatherhead-Kloster et al., 2005).
Pharmacological Evaluation
Compounds similar in structure have been evaluated for their receptor affinity and pharmacological properties, particularly focusing on the serotonin receptors and their potential psychotropic activity. For instance, the study of 8-aminoalkyl derivatives of purine-2,6-dione has revealed potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting possible applications in designing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
Derivatives of piperazine and purine diones have been synthesized and tested for anticonvulsant activity, providing a pathway for the development of new antiepileptic drugs. The structure-activity relationship studies in these compounds contribute to the understanding of how modifications in the molecular structure affect their pharmacological profile (Kamiński et al., 2011).
Luminescent Properties
Research on piperazine substituted naphthalimide compounds has explored their luminescent properties and potential photo-induced electron transfer mechanisms. Such studies are foundational for the development of new fluorescent markers and probes in biological research and imaging technologies (Gan et al., 2003).
Propriétés
Numéro CAS |
850914-87-3 |
|---|---|
Nom du produit |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Formule moléculaire |
C26H26ClN7O3S |
Poids moléculaire |
552.05 |
Nom IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |
Clé InChI |
MBKLKUIWTWMSBR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
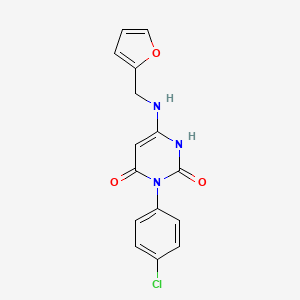
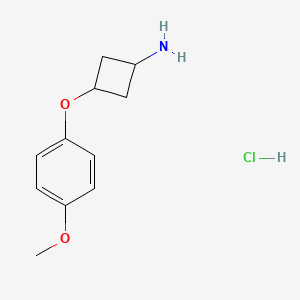
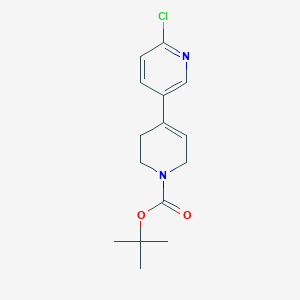
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)
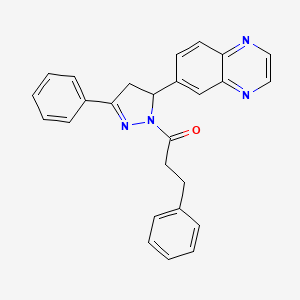
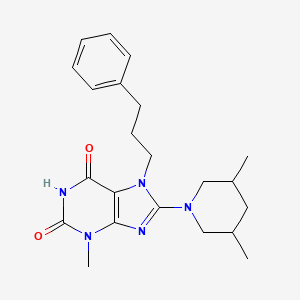
![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)